molecular formula C18H13N3O4 B2473306 8-ethoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892754-99-3

8-ethoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2473306
CAS No.: 892754-99-3
M. Wt: 335.319
InChI Key: GGPDNCZBQIJGJF-UHFFFAOYSA-N
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Description

8-Ethoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (CAS 892754-99-3) is a synthetic hybrid compound incorporating both coumarin and 1,2,4-oxadiazole pharmacophores, making it a subject of significant interest in medicinal chemistry research. With a molecular formula of C18H13N3O4 and a molecular weight of 335.31 g/mol, this reagent is primarily investigated for its potential anticancer and antimicrobial properties. The 1,2,4-oxadiazole ring is a known privileged structure in drug discovery, with derivatives demonstrating a capacity to inhibit key biological targets such as thymidylate synthase, topoisomerase II, and telomerase, which are crucial for cancer cell proliferation . Furthermore, the 8-ethoxycoumarin core structure has been extensively studied for its diverse biological activities, including antimicrobial effects, suggesting that this hybrid compound could be a valuable candidate for developing new anti-infective agents . Researchers value this chemical for its utility in structure-activity relationship (SAR) studies, mechanism-of-action investigations, and as a key intermediate in the synthesis of more complex bioactive molecules. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

8-ethoxy-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c1-2-23-14-7-3-5-11-9-13(18(22)24-15(11)14)17-20-16(21-25-17)12-6-4-8-19-10-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPDNCZBQIJGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple steps. One common method includes the reaction of 8-ethoxychromen-2-one with 3-(pyridin-3-yl)-1,2,4-oxadiazole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs. This often involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it an essential intermediate in organic synthesis. Researchers have explored its potential in creating novel derivatives that can exhibit enhanced properties or functionalities.

Research indicates that 8-ethoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one possesses significant biological activities:

Antimicrobial Properties: Studies have demonstrated its effectiveness against various microbial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity: Preliminary investigations reveal that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This makes it a candidate for further development as an anticancer therapeutic.

Medicinal Chemistry

The compound's unique structure allows it to interact with specific molecular targets in biological systems. Ongoing research aims to elucidate its mechanism of action and identify potential therapeutic applications for diseases such as cancer and infections.

Mechanism of Action

The mechanism of action of 8-ethoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridinyl Substituent Variation

Compound : 8-ethoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

  • Key Difference : Pyridin-4-yl vs. pyridin-3-yl substitution.
  • Pyridin-3-yl: Meta-substituted nitrogen introduces asymmetry, which may enhance selectivity for targets with polar residues (e.g., kinases).

Aryl Group Replacement

Compound : 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one

  • Key Difference : Replacement of the oxadiazole-pyridinyl group with a nitro-substituted phenyl ring.
  • Planarity: The nitro-phenyl group lacks the oxadiazole’s hydrogen-bonding capacity, reducing affinity for enzymes reliant on heterocyclic interactions.

Heterocyclic Modifications

Compound : 7-methoxy-3-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one

  • Key Differences :
    • Methoxy at C7 vs. ethoxy at C8 : Alters steric bulk and electronic distribution on the coumarin ring.
    • Thiazole incorporation : Adds a sulfur-containing heterocycle, which may improve metal-binding properties or redox activity.

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Features
8-ethoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one C8-ethoxy, C3-oxadiazole-pyridin-3-yl C₁₈H₁₄N₃O₄ Balanced hydrogen-bonding and π-π stacking potential
8-ethoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one C8-ethoxy, C3-oxadiazole-pyridin-4-yl C₁₈H₁₄N₃O₄ Symmetric pyridine orientation; altered target selectivity
8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one C8-ethoxy, C3-4-nitrophenyl C₁₇H₁₃NO₅ High electrophilicity; reduced heterocyclic interactions
7-methoxy-3-(2-{[3-(pyridin-3-yl)-oxadiazol-5-yl]methyl}-thiazol-4-yl)-coumarin C7-methoxy, C3-thiazole-oxadiazole-pyridin-3-yl C₂₁H₁₄N₄O₄S Sulfur-containing thiazole; enhanced metal-binding capacity

Biological Activity

8-ethoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound belongs to the class of chromen-2-ones, characterized by an ethoxy group, a pyridinyl group, and an oxadiazolyl group, which may contribute to its diverse biological effects.

Anticancer Properties

Numerous studies have explored the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to this compound have been shown to exhibit significant cytotoxic activity against various cancer cell lines. A study highlighted that certain oxadiazole derivatives demonstrated IC50 values as low as 0.275 µM against cancer cell lines, indicating potent activity compared to standard drugs like erlotinib (IC50 = 0.418 µM) .

The mechanism of action for compounds like this compound is thought to involve modulation of key signaling pathways associated with cancer progression. For example, some studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways and upregulation of tumor suppressor proteins such as p53 . Additionally, molecular docking studies indicate strong interactions between these compounds and specific receptors involved in tumor growth .

Antimicrobial Activity

Beyond anticancer properties, this compound has also been evaluated for antimicrobial activity. Similar compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus, with inhibition zones comparable to established antibiotics . The presence of the oxadiazole ring is often linked to enhanced antimicrobial properties due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Case Studies and Experimental Data

Several research articles provide insights into the biological activities and mechanisms of action for oxadiazole-containing compounds:

  • Anticancer Activity : A study published in MDPI reported that certain oxadiazole derivatives exhibited potent anticancer effects with IC50 values ranging from 0.275 µM to 1.18 µM against various cancer cell lines including HEPG2 and MCF7 .
    CompoundCell LineIC50 (µM)
    Oxadiazole Derivative AHEPG20.275
    Oxadiazole Derivative BMCF71.18
    Erlotinib (Control)MCF70.418
  • Mechanistic Insights : Another study demonstrated that certain derivatives could activate apoptotic pathways in cancer cells by increasing p53 levels and promoting caspase activity . This suggests that the compound may serve as a lead structure for developing novel anticancer agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other chromen derivatives:

Compound NameStructural FeaturesBiological Activity
8-methoxy derivativeMethoxy group instead of ethoxyModerate anticancer activity
8-fluoro derivativeFluoro substitution on chromen coreEnhanced antimicrobial properties

The presence of the ethoxy group in the target compound may enhance solubility and bioavailability compared to its methoxy or fluoro counterparts.

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